molecular formula C19H20N2O2 B2711282 N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylpropanamide CAS No. 922054-01-1

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylpropanamide

Cat. No. B2711282
CAS RN: 922054-01-1
M. Wt: 308.381
InChI Key: JTVCPSIINKSOTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylpropanamide, also known as MPQ, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. MPQ belongs to the class of quinolone derivatives and has shown promising results in various studies related to its synthesis method, mechanism of action, biochemical and physiological effects, and future directions.

Scientific Research Applications

Antimicrobial Agents

Research has focused on the synthesis and biological evaluation of compounds for potential antimicrobial applications. For instance, derivatives of quinoline and thiazolidinone have been synthesized and screened for their in vitro antibacterial and antifungal activities, showing promising results against various microorganisms (Desai, Dodiya, & Shihora, 2011). Similarly, novel quinoline incorporated 1,3-thiazinan-4-one derivatives have been evaluated for their antibacterial, antitubercular, and antimalarial activities, highlighting the significant potential of these compounds in treating infectious diseases (Umamatheswari & Sankar, 2017).

Organic Synthesis and Chemical Characterization

In organic synthesis, researchers have developed novel methodologies for constructing quinoline derivatives. For example, a study demonstrated a metal-free synthesis of 3-arylquinolin-2-one compounds, utilizing oxidative C-C bond formation and 1,2-aryl migration techniques (Liu et al., 2013). Another study explored the organocatalytic enantioselective synthesis of 1-substituted 1,2,3,4-tetrahydroisoquinolines, contributing to the field of asymmetric synthesis and the production of bioactive molecules (Mons et al., 2014).

Cardiovascular Research

Research on the cardiovascular effects of quinoline derivatives has been conducted, with studies synthesizing and evaluating compounds for their potential as calcium channel antagonists. Such research aims to discover new treatments for cardiovascular diseases by modulating calcium channels, which play a critical role in heart and vascular functions (Simşek et al., 2006).

Antitumor Agents

The search for new antitumor agents has led to the synthesis of quinazolin-4-one derivatives, with studies exploring their cytotoxic activities against various cancer cell lines. These efforts aim to develop more effective and water-soluble antitumor agents with novel mechanisms of action (Bavetsias et al., 2002).

properties

IUPAC Name

N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-21-17-10-9-16(13-15(17)8-12-19(21)23)20-18(22)11-7-14-5-3-2-4-6-14/h2-6,9-10,13H,7-8,11-12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTVCPSIINKSOTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylpropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.